Physicochemical Property Differentiation: cLogP and Hydrogen Bond Acceptor Profile vs. Pyrimidinyloxy Analogs
The 3-chloropyridin-2-yloxy substituent confers a distinct lipophilicity-hydrogen bonding balance compared to the closely related 2,6-dimethylpyrimidin-4-yloxy analog. The target compound contains three hydrogen bond acceptors (benzothiazole N, pyridine N, and ether O) versus four in the pyrimidinyloxy analog (additional pyrimidine N), with an estimated cLogP of approximately 3.2–3.5 (based on fragment-based calculation) compared to approximately 2.8–3.1 for the more polar pyrimidinyl variant [1]. This difference of approximately 0.3–0.4 log units may influence membrane permeability and non-specific protein binding in cell-based assays. Evidence Tag: Class-level inference.
| Evidence Dimension | Calculated partition coefficient (cLogP) and hydrogen bond acceptor (HBA) count |
|---|---|
| Target Compound Data | cLogP ~3.2–3.5 (estimated); HBA count = 4 (benzothiazole N, carbonyl O, pyridine N, ether O) |
| Comparator Or Baseline | Benzo[d]thiazol-6-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone: cLogP ~2.8–3.1 (estimated); HBA count = 5 |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.4 log units; ΔHBA = −1 |
| Conditions | In silico fragment-based and atom-based estimation methods (cLogP); structural atom count |
Why This Matters
The higher lipophilicity and lower HBA count of the target compound relative to the pyrimidinyloxy analog may translate to improved passive membrane permeability in cell-based assays, a critical parameter for intracellular target engagement screening.
- [1] Calculated physicochemical properties based on standard in silico methods (cLogP fragment-based estimation). Comparative data derived from structural analysis of analogs listed in commercial screening libraries. No experimentally measured logP/logD values were identified for this compound in the public domain. View Source
